

chloramphenicol succinate protein binding

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Compound Focus: Chloramphenicol succinate

CAS No.: 3544-94-3

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A New Target: P2Y14 Receptor Antagonism

A 2025 study employed a sophisticated computational pipeline to identify **Chloramphenicol Succinate** as a novel, high-affinity antagonist for the P2Y14 receptor (P2Y14R), a G-protein coupled receptor involved in inflammation and immune regulation [1].

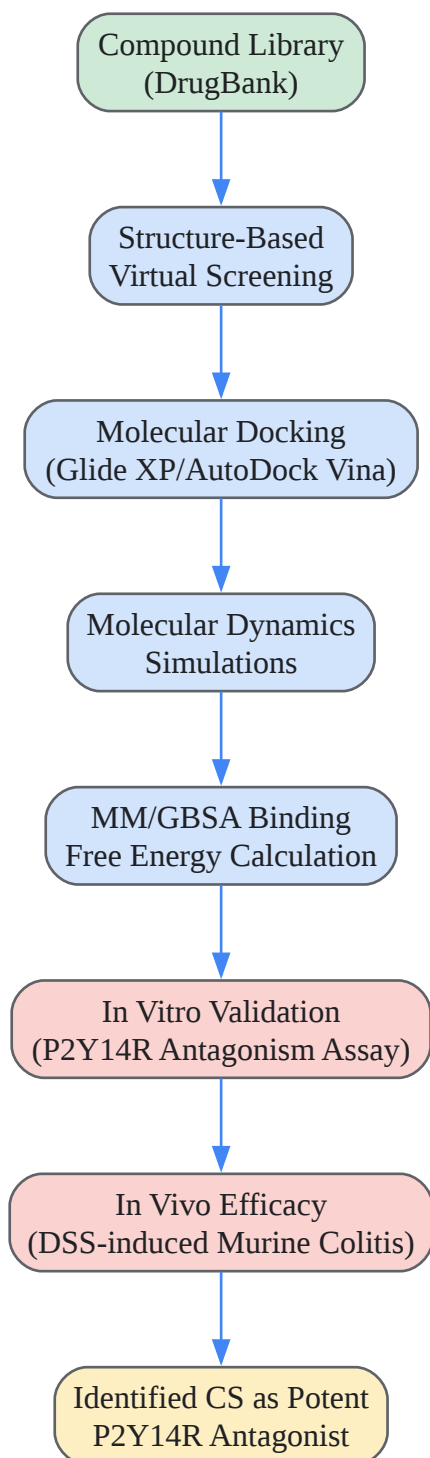
Quantitative Binding Data

The table below summarizes the key quantitative findings from the study on CS's binding to the P2Y14R:

Parameter	Value	Method / Notes
IC ₅₀ (Potency)	1.585 nM	<i>In vitro</i> antagonism assay; indicates nanomolar efficacy [1].
Binding Free Energy (ΔG_{bind})	-54.04 kcal/mol	Calculated via MM/GBSA from Molecular Dynamics simulations [1].
Critical Interacting Residues	K77, Y102, H184, K277	Identified through Molecular Dynamics simulations; these are conserved residues in the P2Y14R [1].

Experimental Protocol: Discovery & Validation

The discovery of CS as a P2Y14R antagonist was achieved through a multi-step experimental workflow, illustrated below.



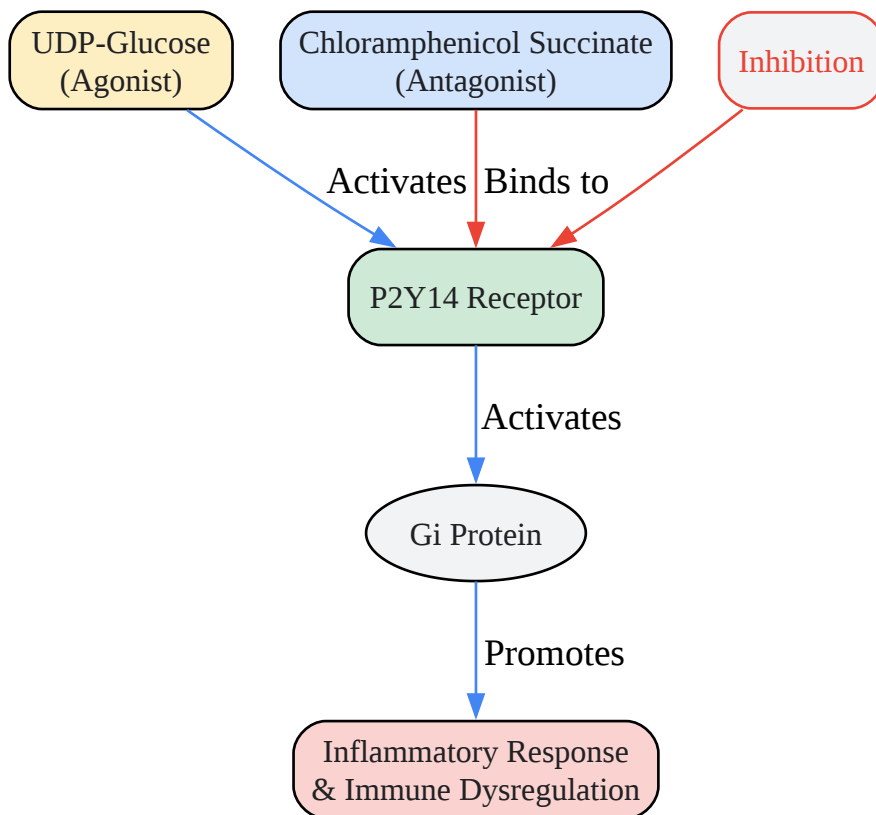
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Research workflow for computational discovery and validation.

- **Computational Screening & Binding Affinity Prediction [1]:**
 - **Structure-Based Virtual Screening (SBVS):** A library of FDA-approved and experimental drugs from DrugBank was screened against the structure of the P2Y14R.
 - **Molecular Docking:** Top candidates from SBVS, including **Chloramphenicol Succinate** (DB07565), were docked into the P2Y14R binding site using Glide XP and AutoDock Vina to predict binding poses.
 - **Molecular Dynamics (MD) Simulations & MM/GBSA:** The stability of the CS-P2Y14R complex was simulated in a near-physiological environment. The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method was then used to calculate the binding free energy (ΔG_{bind}), confirming a strong, favorable interaction.
- **In Vitro Functional Assays [1]:**
 - **P2Y14R Antagonism Assay:** The ability of CS to inhibit the activity of the P2Y14R was tested in a cellular model. The IC_{50} value was determined from a dose-response curve.
 - **Cytotoxicity Testing:** Cell viability assays were conducted to ensure that the antagonistic effect was not due to cell death.
- **In Vivo Efficacy Studies [1]:**
 - **DSS-Induced Colitis Model:** The therapeutic effect of CS was evaluated in a mouse model of inflammatory bowel disease, where colitis is induced by dextran sulfate sodium (DSS).
 - **Outcome Measures:** Treatment with CS alleviated colitis symptoms, reduced colon shortening, and restored gut barrier integrity by enhancing the expression of tight junction proteins (Claudin-1, ZO-1, Occludin).

Mechanism of Action: Signaling Pathway

The proposed mechanism by which CS exerts its therapeutic effect for IBD through P2Y14R antagonism is summarized in the pathway below.



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Proposed anti-inflammatory mechanism of CS via P2Y14R antagonism.

Traditional Target: Ribosomal Binding & Antibiotic Action

Before its rediscovery, CS was known as a prodrug of the broad-spectrum antibiotic Chloramphenicol (CAM), which inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit [2] [3].

Quantitative Ribosomal Binding Data

The table below summarizes key data related to the binding of Chloramphenicol to the bacterial ribosome.

Parameter	Value	Method / Notes
Primary Binding Site (CAM1)	A-site of Peptidyl Transferase Center	Competition assays, crystallography [3].
Binding Affinity (Kd)	~2 μ M	Equilibrium binding studies [3].
Critical Ribosomal Component	23S rRNA & Protein L16	Partial ribosome reconstitution experiments [4].
Inhibition Mechanism	Slow-binding competitive inhibitor of aminoacyl-tRNA binding	Interferes with the A-site, preventing peptide bond formation [3].

Experimental Protocol: Ribosomal Binding

Classical methods to study CAM/CS ribosomal binding include:

- **Ribosome Reconstitution & Protein Identification [4]:**
 - **Core and Split Proteins:** 50S ribosomal subunits were treated with increasing concentrations of LiCl to create "cores" (deficient in some proteins) and corresponding "split protein" fractions.
 - **Binding Assay:** The ability of these cores to bind radiolabeled CAM was tested. A core that lost binding capacity was crucial.
 - **Reconstitution:** Split protein fractions were added back to the deficient core. The specific fraction that restored CAM binding identified the essential protein—in this case, ribosomal protein L16 [4].
- **Competition Binding Assays [3]:**
 - **Substrate Analogs:** The binding of CAM to ribosomes was measured in the presence of potential competitors like puromycin (an aminoacyl-tRNA analog) or the CAACCA-leucyl fragment.
 - **Inhibition Analysis:** The degree to which these molecules inhibited CAM binding helped map its binding site to the ribosomal A-site, overlapping with the aminoacyl-tRNA binding site [3].
- **Crystallographic Studies [3]:**
 - High-resolution X-ray crystal structures of CAM bound to the 50S ribosomal subunit from bacteria like *Deinococcus radiodurans* and *Thermus thermophilus* have visually confirmed the

binding location and key molecular interactions within the peptidyl transferase center.

Key Takeaways for Researchers

- **A Case for Drug Repurposing:** The identification of CS as a P2Y14R antagonist is a prime example of how computational methods can breathe new life into old drugs, bypassing early development stages and leveraging existing safety data [1].
- **Distinct Mechanisms for Different Effects:** The antibacterial and potential anti-inflammatory activities of CS are mediated through completely different pathways and targets. The P2Y14R antagonism is unlikely to be related to its ribosomal inhibition.
- **Research Implications:** For drug development professionals, this opens a path to developing novel anti-inflammatory therapies. For scientists studying antibiotics, it underscores that off-target effects of old drugs may harbor unexpected therapeutic potential.

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